2-(Piperidin-2-yl)piperidine
Overview
Description
2-(Piperidin-2-yl)piperidine is a compound that is structurally characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This structure is a common motif in many biologically active molecules and pharmaceuticals. The piperidine scaffold is versatile and can be substituted at various positions to yield compounds with diverse biological activities and properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and hydrogenolysis leads to the formation of diamines . Another approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines, which provides platforms for drug discovery with points of diversity that can be easily modified . Additionally, the enantiocontrolled synthesis of 2,6-disubstituted piperidines is achieved by desymmetrization of meso-eta-(3,4,5)-dihydropyridinylmolybdenum complexes, which has been applied to the total synthesis of natural products like (-)-dihydropinidine and (-)-andrachcinidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and single crystal X-ray diffraction studies. For example, a study on a piperidin-4-yl-benzimidazole derivative revealed that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. The structure is stabilized by intermolecular hydrogen bonds and other interactions such as C-Cl...π and π...π interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For instance, 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, indicating that these compounds can interact with bacterial targets . Moreover, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination, showcasing the reactivity of the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their structural features. For example, the introduction of substituents can affect the pKa and logP values, as seen in the optimization of 2-(piperidin-3-yl)-1H-benzimidazoles for improved selectivity and central nervous system (CNS) penetration . The thermal properties of these compounds can be studied using thermogravimetric analysis, which provides insights into their stability at different temperatures . Additionally, the photoluminescence properties of group 12 metal complexes of piperazine derivatives indicate the influence of metal coordination on the quantum yield, with zinc complexes showing the highest photoluminescence .
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those similar to 2-(Piperidin-2-yl)piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations reveal significant insights into their adsorption behaviors and inhibition efficiencies, suggesting potential applications in corrosion protection (Kaya et al., 2016).Antimicrobial Activity
Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies indicate moderate antimicrobial activities against various microorganisms, suggesting their potential as antimicrobial agents (Ovonramwen et al., 2019).Antibacterial Properties
Research into 2-piperidin-4-yl-benzimidazoles has shown that they possess broad-spectrum antibacterial activities, particularly against Gram-positive and Gram-negative bacteria of clinical importance. This indicates their potential as new classes of antibacterial agents (He et al., 2003).Anticancer Activity
Piperidine derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds showed significant growth inhibitory effects, highlighting their potential in cancer therapy (Harishkumar et al., 2018).Antitumor Agents
A series of piperidin-2-ones were synthesized and evaluated for their antitumor activities. Some compounds demonstrated high potency in growth inhibition and induced apoptotic progress in leukemia cell lines, suggesting their potential as antitumor agents (Lin et al., 2008).Electrochemical Synthesis
Piperidine compounds have been the focus of electrochemical methods for cyanation adjacent to nitrogen. This research has implications for pharmaceutical building block diversification, particularly in the synthesis of unnatural amino acids (Lennox et al., 2018).Inhibition of Enteropathogenicity
Piperidine has been studied for its ability to inhibit the enteropathogenicity of Salmonella typhimurium, suggesting its potential use in antimicrobial treatment strategies (Köhler et al., 2002).Antiplatelet Activities
New derivatives of piperlongumine, which include piperidine structures, have shown significant inhibitory effects on platelet aggregation, pointing towards their potential application in cardiovascular therapies (Park et al., 2008).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-piperidin-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJZAWCBRAMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316477 | |
Record name | 2,2′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)piperidine | |
CAS RN |
531-67-9 | |
Record name | 2,2′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipiperidyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-bipiperidyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-BIPIPERIDYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3KS60E1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.